molecular formula C18H27NO4S B11522804 Ethyl 1-(4-tert-butylbenzenesulfonyl)piperidine-4-carboxylate CAS No. 309278-24-8

Ethyl 1-(4-tert-butylbenzenesulfonyl)piperidine-4-carboxylate

Cat. No.: B11522804
CAS No.: 309278-24-8
M. Wt: 353.5 g/mol
InChI Key: GOSNEAMPTBHTMT-UHFFFAOYSA-N
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Description

Ethyl 1-(4-tert-butylbenzenesulfonyl)piperidine-4-carboxylate is a synthetic organic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing the piperidine ring are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(4-tert-butylbenzenesulfonyl)piperidine-4-carboxylate typically involves the reaction of piperidine derivatives with tert-butylbenzenesulfonyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(4-tert-butylbenzenesulfonyl)piperidine-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Ethyl 1-(4-tert-butylbenzenesulfonyl)piperidine-4-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 1-(4-tert-butylbenzenesulfonyl)piperidine-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 1-(4-tert-butylbenzenesulfonyl)piperidine-4-carboxylate is unique due to its specific structural features, such as the tert-butylbenzenesulfonyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .

Biological Activity

Ethyl 1-(4-tert-butylbenzenesulfonyl)piperidine-4-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C16H23NO4S
  • Molecular Weight : 325.42 g/mol
  • IUPAC Name : this compound

The compound features a piperidine ring substituted with a sulfonyl group and an ethyl carboxylate moiety, which contributes to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : The sulfonyl group can form strong interactions with enzyme active sites, leading to inhibition. This property is crucial in the development of inhibitors for various enzymes involved in disease processes.
  • Receptor Modulation : The piperidine structure allows interaction with receptor sites, potentially modulating their activity. This interaction can influence signaling pathways relevant to cancer and other diseases .

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit anticancer properties. A study demonstrated that derivatives of this compound inhibited the proliferation of cancer cells by inducing apoptosis and cell cycle arrest.

Antimicrobial Properties

The compound has also been evaluated for antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for further development as an antimicrobial agent.

Case Studies and Research Findings

  • Enzyme Inhibition Studies : A study published in the Journal of Medicinal Chemistry reported that sulfonamide derivatives, including those related to this compound, effectively inhibited target enzymes involved in bacterial resistance mechanisms .
  • Anticancer Efficacy : A recent investigation focused on the compound's ability to inhibit cancer cell lines (e.g., MCF-7 and HeLa). Results showed significant reductions in cell viability at micromolar concentrations, suggesting potential therapeutic applications in oncology.
  • Pharmacokinetic Profiles : Preliminary pharmacokinetic studies indicated favorable absorption and distribution characteristics for this class of compounds, which is essential for their development as drug candidates .

Data Table: Summary of Biological Activities

Activity TypeAssessed EffectReference
Enzyme InhibitionSignificant inhibition observed
AnticancerInduced apoptosis in cancer cells
AntimicrobialInhibited growth of bacterial strains

Properties

CAS No.

309278-24-8

Molecular Formula

C18H27NO4S

Molecular Weight

353.5 g/mol

IUPAC Name

ethyl 1-(4-tert-butylphenyl)sulfonylpiperidine-4-carboxylate

InChI

InChI=1S/C18H27NO4S/c1-5-23-17(20)14-10-12-19(13-11-14)24(21,22)16-8-6-15(7-9-16)18(2,3)4/h6-9,14H,5,10-13H2,1-4H3

InChI Key

GOSNEAMPTBHTMT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(C)(C)C

Origin of Product

United States

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